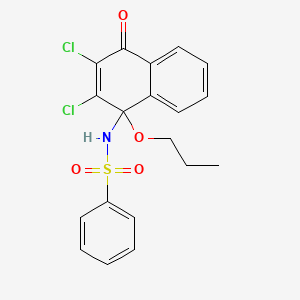

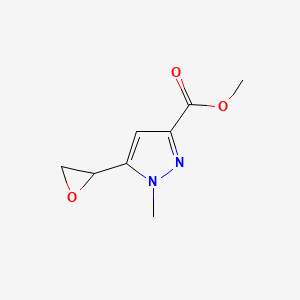

![molecular formula C14H15NO5S2 B2480403 甲基 3-{[(4-甲氧基苯基)(甲基)氨基]磺酰}噻吩-2-甲酸酯 CAS No. 1022063-73-5](/img/structure/B2480403.png)

甲基 3-{[(4-甲氧基苯基)(甲基)氨基]磺酰}噻吩-2-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involves the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. This method represents a convenient route to 4-arylsulfonyl-3-carboxamidothiophenes, highlighting a pivotal step in synthesizing such complex molecules (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, has been elucidated using single crystal X-ray diffraction. This analysis confirms the product's structure and provides insight into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and properties (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Reactions and Properties

Methyl 3-amino-2-thiophene carboxylate's reaction with orthoesters produces N-(2-carbomethoxy thienyl) imidates. These imidates, when treated with primary amines or hydrazines, yield [3,2-d]4(3H)thieno- pyrimidinones, providing valuable insights into the compound's chemical reactivity and potential applications (Hajjem, Khoud, & Baccar, 2010).

Physical Properties Analysis

The physical properties of similar thiophene derivatives have been studied, such as their anti-proliferative activity and tumor cell selectivity. For instance, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene shows pronounced anti-proliferative activity with significant tumor cell selectivity, indicating its potential in therapeutic applications (Thomas et al., 2017).

Chemical Properties Analysis

The synthesis and antibacterial activity of 2-[(methoxycarbonyl)methylene]cephalosporins, which include similar sulfonyl and carboxylate groups, exhibit significant in vitro Gram-positive antibacterial activity. This highlights the compound's chemical properties and potential applications in developing new antibiotics (Kim, Misco, Haynes, & Mcgregor, 1984).

科学研究应用

过氧化物酶增殖物激活受体(PPAR)β/δ反拮抗剂

已对甲基3-{[(4-甲氧基苯基)(甲基)氨基]磺酰}噻吩-2-羧酸酯进行研究,探讨其作为过氧化物酶增殖物激活受体(PPAR)β/δ反拮抗剂的作用。该化合物是设计和合成具有较早版本相比具有增强细胞活性的配体的研究的一部分。研究强调了这些化合物在生理和病理生理过程中的潜力,突出了PPARβ/δ在这些领域的重要性 (Toth et al., 2016)。

合成技术

该化合物已成为合成技术领域的研究对象。例如,描述了甲基3-氨基-4-芳基(或甲基)磺酰基噻吩-2-羧酸酯的合成,涉及3-烷氧基-2-芳基(或甲基)磺酰基丙烯腈与甲基硫代乙酸酯的反应。这项研究提供了合成4-芳基磺酰基-3-羧胺基噻吩的途径,有助于更广泛地理解有机合成方法 (Stephens et al., 1999)。

抗增殖活性和肿瘤细胞选择性

该化合物已成为研究肿瘤选择性化合物的一部分。一项关于5-烷基-2-氨基-3-甲基羧酸酯噻吩的研究,包括对该化合物变体的研究,显示出在肿瘤细胞中明显的抗增殖活性,特别是在白血病/淋巴瘤、前列腺PC-3、肾脏Caki-1和肝癌Huh-7肿瘤细胞中。这表明了它在癌症研究和治疗中的潜力 (Thomas et al., 2017)。

结构研究

该化合物还被研究其结构特性。例如,一项关于相关化合物的单晶X射线结构的研究提供了对其化学结构的洞察,这对于理解其在分子水平上的相互作用和功能至关重要 (Ramazani et al., 2011)。

安全和危害

未来方向

Thiophene-based analogs, including “Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate”, have been attracting great interest in both industry and academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

作用机制

Target of Action

The primary targets of Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate are currently unknown. This compound is a unique chemical used by early discovery researchers . More research is needed to identify its specific targets and their roles.

Biochemical Pathways

It’s possible that it may be involved in various organic synthesis reactions as a reagent or intermediate

Result of Action

It’s possible that it may have potential applications in photoelectrochemical research as a photosensitizer and fluorescent dye precursor . .

属性

IUPAC Name |

methyl 3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S2/c1-15(10-4-6-11(19-2)7-5-10)22(17,18)12-8-9-21-13(12)14(16)20-3/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVBSDPYSVGRGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

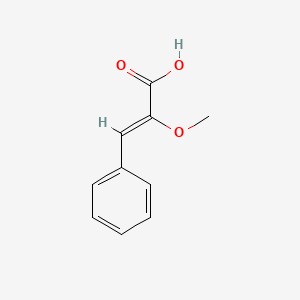

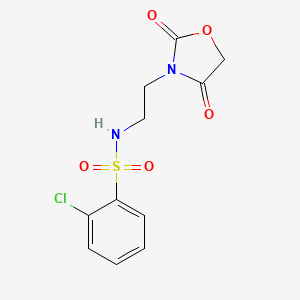

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)

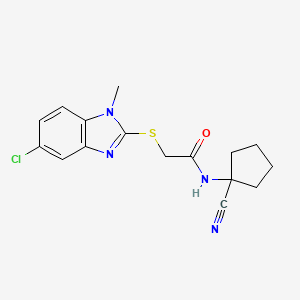

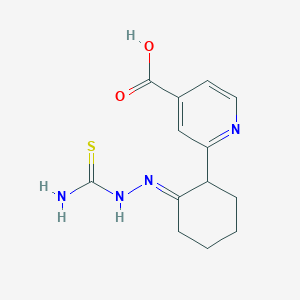

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2480334.png)

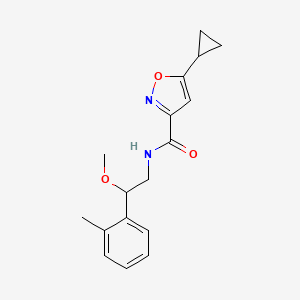

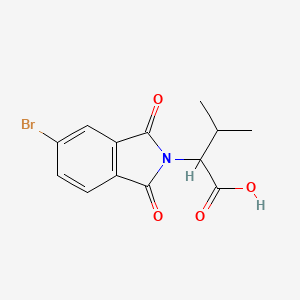

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480337.png)

![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)

![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)